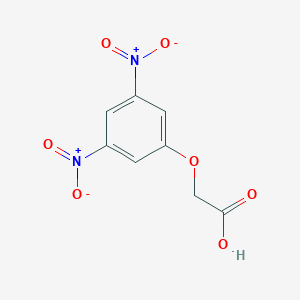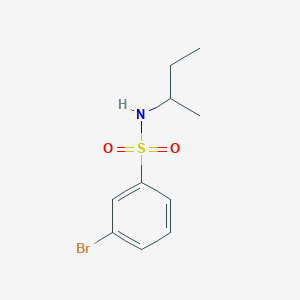
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide, commonly known as HMS, is a sulfonamide compound that has gained attention in scientific research due to its potential use as a therapeutic agent. HMS has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
HMS is believed to exert its therapeutic effects through several mechanisms of action. One proposed mechanism is its ability to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Another proposed mechanism is its ability to induce apoptosis in cancer cells. Additionally, HMS has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
HMS has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and inflammation, the induction of apoptosis in cancer cells, and the reduction of inflammation and oxidative stress. Additionally, HMS has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMS in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, HMS has been shown to have low toxicity, making it a relatively safe compound to work with in lab settings. However, one limitation of using HMS in lab experiments is its relatively low solubility in water, which may impact its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on HMS. One potential direction is the further exploration of its potential as a therapeutic agent in cancer treatment, anti-inflammatory agents, and antiviral agents. Additionally, further research is needed to understand the mechanisms of action of HMS and its effects on various biochemical and physiological pathways. Finally, the development of more effective synthesis methods for HMS may facilitate its use in future research.
Synthesemethoden
HMS can be synthesized through a multi-step process that involves the reaction of 3-methylbenzenesulfonyl chloride with 2-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ammonia to yield HMS.
Wissenschaftliche Forschungsanwendungen
HMS has been studied for its potential use as a therapeutic agent in various fields of research, including cancer treatment, anti-inflammatory agents, and antiviral agents. In cancer research, HMS has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory research, HMS has been shown to reduce inflammation and oxidative stress. In antiviral research, HMS has been shown to inhibit the replication of certain viruses.
Eigenschaften
Produktname |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H15NO3S |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-4-3-5-10(6-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 |
InChI-Schlüssel |
HGXKRQOZNYDPBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)


![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)


![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)

